![molecular formula C25H25N3O4S2 B2875050 (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850909-79-4](/img/structure/B2875050.png)
(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound characterized by its unique structural features, including a benzyl group, a methylsulfamoyl group, and a benzo[d]thiazolylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Ethyl Groups: The methoxy and ethyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the benzo[d]thiazole derivative with benzoyl chloride in the presence of a base like pyridine.
Sulfamoylation: The final step involves the introduction of the N-benzyl-N-methylsulfamoyl group. This can be achieved by reacting the intermediate with N-benzyl-N-methylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
作用机制
The mechanism of action of (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
相似化合物的比较
Similar Compounds
(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the ethyl group, potentially altering its physical and chemical properties.
Uniqueness
The presence of both the methoxy and ethyl groups in (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide makes it unique compared to its analogs. These groups can influence the compound’s solubility, stability, and interaction with biological targets, potentially enhancing its utility in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-28-22-15-12-20(32-3)16-23(22)33-25(28)26-24(29)19-10-13-21(14-11-19)34(30,31)27(2)17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLMNUJHONLFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
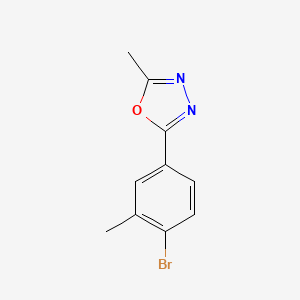
![1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2874969.png)
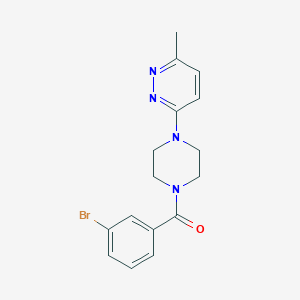
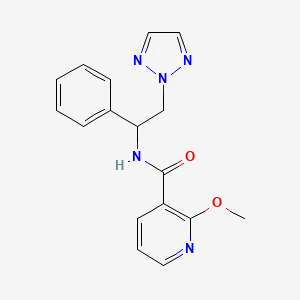
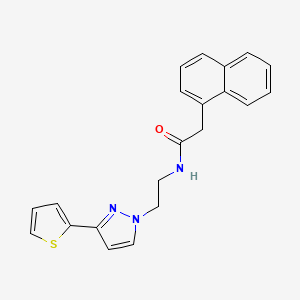
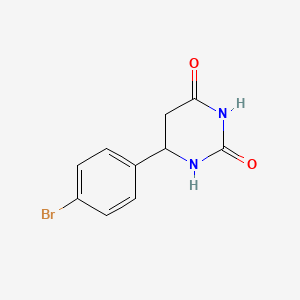
![1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2874976.png)
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide](/img/structure/B2874978.png)
![6-(furan-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2874981.png)
![2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2874985.png)
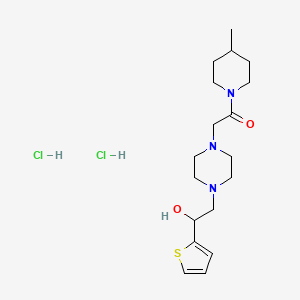

![1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2874988.png)
![4-[(5-ethylpyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one](/img/structure/B2874990.png)
